molecular formula C12H13Cl2NO B12976101 N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide

N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide

Cat. No.: B12976101
M. Wt: 258.14 g/mol
InChI Key: UGDORHZIEGFERS-JQWIXIFHSA-N
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Description

N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a 2,4-dichlorophenyl group and an acetamide moiety

Properties

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

N-[(1S,2S)-2-(2,4-dichlorophenyl)cyclobutyl]acetamide

InChI

InChI=1S/C12H13Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6,10,12H,4-5H2,1H3,(H,15,16)/t10-,12-/m0/s1

InChI Key

UGDORHZIEGFERS-JQWIXIFHSA-N

Isomeric SMILES

CC(=O)N[C@H]1CC[C@H]1C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=O)NC1CCC1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of the cyclobutyl ring with a 2,4-dichlorophenyl group using a halogenation reaction.

    Acetamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)acetamide: shares structural similarities with other cyclobutyl acetamides and dichlorophenyl derivatives.

    This compound: can be compared with compounds like N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)formamide and N-((1S,2S)-2-(2,4-Dichlorophenyl)cyclobutyl)propionamide.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties

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